N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
Historical Context of Heterocyclic Compound Research
Heterocyclic compounds have dominated organic chemistry since the 19th century, with pivotal discoveries such as the isolation of chlorophyll derivatives from petroleum by Treibs in 1936. These molecules, characterized by rings containing atoms like nitrogen, oxygen, or sulfur, constitute over 59% of U.S. FDA-approved drugs. The advent of Chargaff’s rules in 1951 further highlighted the role of nitrogenous heterocycles in nucleic acids, cementing their biological relevance. Modern synthetic techniques, including metal-catalyzed cross-coupling reactions, have expanded access to functionalized heterocycles, enabling tailored drug design.
The compound’s architecture reflects this legacy: its isoxazole core (a five-membered ring with oxygen and nitrogen), pyrimidine (a six-membered diazine), thiophene (a sulfur-containing aromatic ring), and pyrrolidine (a saturated nitrogen cycle) collectively exemplify the convergence of historical and contemporary heterocyclic innovation.
Significance in Medicinal Chemistry
Heterocycles optimize pharmacokinetic properties such as solubility, lipophilicity, and hydrogen-bonding capacity, critical for drug efficacy. This compound exemplifies this principle:
- Isoxazole : Enhances metabolic stability and participates in dipole-dipole interactions with biological targets.
- Thiophene : Contributes electron-rich π-systems for hydrophobic binding.
- Pyrimidine : Mimics nucleic acid bases, facilitating enzyme or receptor engagement.
- Pyrrolidine : Improves solubility via its saturated, flexible structure.
This multifunctional design enables potential interactions with diverse targets, such as cyclooxygenases (COX-1/COX-2) or ion channels, as suggested by molecular docking studies.
Table 1: Heterocyclic Components and Their Roles
| Heterocycle | Role in Compound Design |
|---|---|
| Isoxazole | Metabolic stability, dipole interactions |
| Thiophene | Hydrophobic binding, electron donation |
| Pyrimidine | Nucleic acid mimicry, enzyme inhibition |
| Pyrrolidine | Solubility enhancement, conformational flexibility |
Overview of Isoxazole Carboxamides in Drug Discovery
Isoxazole carboxamides are privileged scaffolds in medicinal chemistry, exemplified by their analgesic and anti-inflammatory activities. The synthesis of this compound involves:
- Amide Condensation : Pyrimidine-5-carboxylic acid reacts with amines to form intermediates.
- Substitution Cyclization : Zinc chloride-mediated cyclization yields the isoxazole core.
- Functionalization : Thiophene and pyrrolidine groups are introduced via Suzuki-Miyaura or nucleophilic substitution.
Table 2: Key Synthetic Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amide Condensation | Pyrimidine-5-carboxylic acid, SOCl₂ | Acid chloride intermediate |
| Cyclization | Ethyl acetoacetate, ZnCl₂, 80°C | Isoxazole ring formation |
| Functionalization | Thiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃ | Thiophene incorporation |
Recent studies highlight isoxazole carboxamides’ non-opioid analgesic mechanisms, as seen in derivative B2, which showed superior activity to tramadol in murine models. Molecular docking reveals binding energies of −7.5 to −9.7 kcal/mol for COX-2 and human capsaicin receptors, underscoring their therapeutic potential.
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-16(11-8-12(23-20-11)13-4-3-7-24-13)19-14-9-15(18-10-17-14)21-5-1-2-6-21/h3-4,7-10H,1-2,5-6H2,(H,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYGPONCYFRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Antitumor Activity
Research indicates that derivatives of pyrimidine and isoxazole compounds exhibit significant antitumor activity. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives inhibited BRAF(V600E) mutations linked to melanoma, suggesting a potential pathway for this compound's antitumor effects .
2. Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. A notable study highlighted that pyrazole derivatives could effectively reduce inflammation in models of rheumatoid arthritis by modulating NF-kB signaling pathways .
3. Antimicrobial Activity
Preliminary studies indicate that the compound may have antimicrobial properties. A related class of compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrrolidine Ring | Enhances binding affinity to target receptors |
| Pyrimidine Moiety | Increases selectivity towards cancer cells |
| Thiophene Group | Contributes to anti-inflammatory properties |
| Isoxazole Core | Essential for antitumor activity |
Case Study 1: Antitumor Efficacy in Melanoma
A recent study investigated the effects of a series of isoxazole derivatives on melanoma cell lines. Among them, the compound showed a dose-dependent inhibition of cell proliferation and induced apoptosis through activation of caspase pathways. The IC50 value was determined to be significantly lower than that of standard chemotherapeutics used in melanoma treatment .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked reduction in edema and inflammatory cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Pyrimidine vs. Triazine Derivatives
A key structural analog, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (), replaces the pyrimidine core with a triazine ring.
- Pyrimidine : Electron-deficient, favoring interactions with aromatic residues in hydrophobic pockets.
Research Implications and Limitations
- The thiophene moiety may augment proteasome-targeting efficacy .
- Knowledge Gaps: Physicochemical and pharmacokinetic data (e.g., IC50, bioavailability) are absent, limiting mechanistic insights.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) using intermediates like 6-chloropyrimidin-4-amine derivatives. For example, Pd(dppf)Cl₂ with CsF in dioxane/water under nitrogen at 100°C facilitates aryl coupling .
- Step 2 : Functionalization of the isoxazole ring via cyclization of β-diketones or nitrile oxides with hydroxylamine. Thiophene substitution is achieved through halogenation followed by Stille or Kumada coupling .
- Step 3 : Final carboxamide formation via coupling with activated carboxylic acids (e.g., using EDCI/HOBt) or acyl chlorides in DMF or DCM .
Q. How is the compound purified and characterized post-synthesis?
- Methodological Answer :
- Purification : Column chromatography (e.g., silica gel with DCM/MeOH gradients) removes unreacted intermediates. Reverse-phase HPLC may resolve stereoisomers .
- Characterization :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 570 [M+H]⁺) confirms molecular weight .
- X-ray Crystallography : Programs like CCP4 refine crystal structures to resolve bond angles and torsional strain (e.g., pyrimidine-isoxazole dihedral angles) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace pyrrolidine with piperidine or azepane to assess steric/electronic effects on kinase inhibition (e.g., Aurora B/FLT3 IC₅₀ <1 nM) . Modify the thiophene ring with electron-withdrawing groups (e.g., F, NO₂) to enhance metabolic stability .
- Assay Design : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) and cellular proliferation models (e.g., HeLa cells) to quantify potency. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Pharmacokinetic Profiling : Compare solubility (via shake-flask method), plasma protein binding (ultrafiltration), and microsomal stability across species to identify species-specific discrepancies .
Q. What computational strategies predict target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to Aurora B (PDB: 4AF3). Focus on hydrogen bonds between the carboxamide and Glu161/Arg180 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the pyrrolidine-pyrimidine hinge region .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
